5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride
Overview
Description
5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound is characterized by its unique imidazo[1,5-a]pyridine core, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminopyridine with glyoxal in the presence of an acid catalyst, followed by cyclization to form the imidazo[1,5-a]pyridine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazo[1,5-a]pyridine derivatives.
Reduction: Reduction reactions can yield tetrahydro derivatives with different substitution patterns.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups onto the imidazo[1,5-a]pyridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,5-a]pyridine derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents .
Scientific Research Applications
5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Medicine: Explored as a lead compound for the development of new pharmaceuticals, particularly in the treatment of bacterial and viral infections.
Industry: Utilized in the development of advanced materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of 5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit key enzymes or receptors, leading to antimicrobial or antiviral effects. The exact molecular targets and pathways can vary depending on the specific application and the nature of the substituents on the imidazo[1,5-a]pyridine core .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid: Similar in structure but with different substitution patterns, leading to distinct chemical and biological properties.
Imidazo[1,2-a]pyrimidine derivatives: These compounds share a similar core structure but differ in the position and nature of the substituents.
Uniqueness
5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride is unique due to its specific substitution pattern and the presence of the carboxylic acid group, which can impart distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2.ClH/c11-8(12)7-6-3-1-2-4-10(6)5-9-7;/h5H,1-4H2,(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSLCQIBLOQGEQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C=NC(=C2C1)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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